{1-[(4-Methylbenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-METHYLPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 4-methylphenyl group and a methanesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-METHYLPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylphenylmethanesulfonyl chloride with piperidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-[(4-METHYLPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(4-METHYLPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-METHYLPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(methylsulfonyl)-benzene: Shares the methanesulfonyl group but differs in the overall structure.
4-Methylbenzylsulfonyl chloride: Similar in having the 4-methylphenyl group and methanesulfonyl chloride.
Uniqueness
1-[(4-METHYLPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE is unique due to its specific combination of functional groups and the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C20H30N2O3S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[1-[(4-methylphenyl)methylsulfonyl]piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C20H30N2O3S/c1-16-3-5-18(6-4-16)15-26(24,25)22-13-9-19(10-14-22)20(23)21-11-7-17(2)8-12-21/h3-6,17,19H,7-15H2,1-2H3 |
InChI Key |
VCLBMCLAMFRFBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.